Methods of Application: The compound was synthesized through a simple, fast, and cost-effective three-step process . The reactions described proceed readily, with high yields and no further purification .
Results or Outcomes: The overall yield of the synthesis was 60% . The experimentally obtained structure matches the calculated energy minima conformation . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, which are heterocyclic scaffolds of great interest to the pharmaceutical industry .
Summary of the Application: “1,4-Dioxa-8-azaspiro decane” was used in the synthesis of 1,4-dioxa-8-azaspiro deca spirocyclotriphosphazenes .
1-Methyl-1-azaspiro[4.5]decane-2,8-dione is a bicyclic compound characterized by its unique spiro structure, which incorporates both nitrogen and carbon atoms in its framework. The compound features a spiro connection between a five-membered azaspiro ring and a six-membered carbon ring, making it an interesting subject for chemical and biological research. Its molecular formula is , and it has a molecular weight of approximately 167.21 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural properties that may influence biological activity.
The reactivity of 1-methyl-1-azaspiro[4.5]decane-2,8-dione can be attributed to the presence of both carbonyl and nitrogen functionalities. These groups allow for various chemical transformations, including:
Research indicates that derivatives of 1-methyl-1-azaspiro[4.5]decane-2,8-dione exhibit significant biological activities. For instance, compounds derived from this structure have shown myelostimulating effects in models of induced myelodepression, enhancing the regeneration of lymphocytes and granulocytes in bone marrow hematopoiesis . Additionally, some derivatives have been evaluated for their anticonvulsant properties, suggesting potential therapeutic applications in neurological disorders .
Synthesis of 1-methyl-1-azaspiro[4.5]decane-2,8-dione can be achieved through several methods:
The unique structure of 1-methyl-1-azaspiro[4.5]decane-2,8-dione makes it suitable for various applications:
Interaction studies involving 1-methyl-1-azaspiro[4.5]decane-2,8-dione focus on its binding affinity with various biological targets. Preliminary studies indicate that certain derivatives may interact effectively with receptors involved in hematopoiesis and neuropharmacology. Further research into these interactions could elucidate mechanisms underlying their biological effects and guide the development of new therapeutic agents.
Several compounds share structural similarities with 1-methyl-1-azaspiro[4.5]decane-2,8-dione, including:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | 749861-03-8 | 0.91 |
2-Azaspiro[4.5]decan-3-one | 561314-57-6 | 0.76 |
1,7-Diazaspiro[3.5]nonan-2-one | 1235440-17-1 | 0.79 |
N-(3,5-Dimethyladamantan-1-yl)acetamide | 19982-07-1 | 0.80 |
These compounds demonstrate varying degrees of similarity based on their structural features and functional groups. The uniqueness of 1-methyl-1-azaspiro[4.5]decane-2,8-dione lies in its specific spiro configuration and the presence of nitrogen atoms within the ring system, which may impart distinct biological activities compared to its analogs.